

Confirming the binding mode of "5-iodo-2-methylpyridazin-3(2H)-one" derivatives

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Compound of Interest

Compound Name: 5-iodo-2-methylpyridazin-3(2H)-one

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An In-Depth Guide to Confirming the Binding Mode of 5-iodo-2-methylpyridazin-3(2H)-one Derivatives

For researchers and drug development professionals, the pyridazinone scaffold represents a "privileged structure" in medicinal chemistry, forming the core of compounds with a vast range of biological activities, including anti-inflammatory, anticancer, and cardiovascular applications. [1][2][3] The specific derivative, **5-iodo-2-methylpyridazin-3(2H)-one**, serves as a versatile starting point for novel therapeutic agents due to the reactive nature of the C5-iodine, which allows for further chemical modification.

However, synthesizing a potent derivative is only the beginning. To rationally optimize a lead compound, one must possess an unambiguous, atomic-level understanding of its binding mode to the target protein. This guide provides a comprehensive, multi-pronged strategy for elucidating and confirming these crucial molecular interactions. We will move beyond simple protocols to explain the causal logic behind the experimental choices, ensuring a self-validating and robust conclusion.

Part 1: Generating the Initial Hypothesis via Computational Modeling

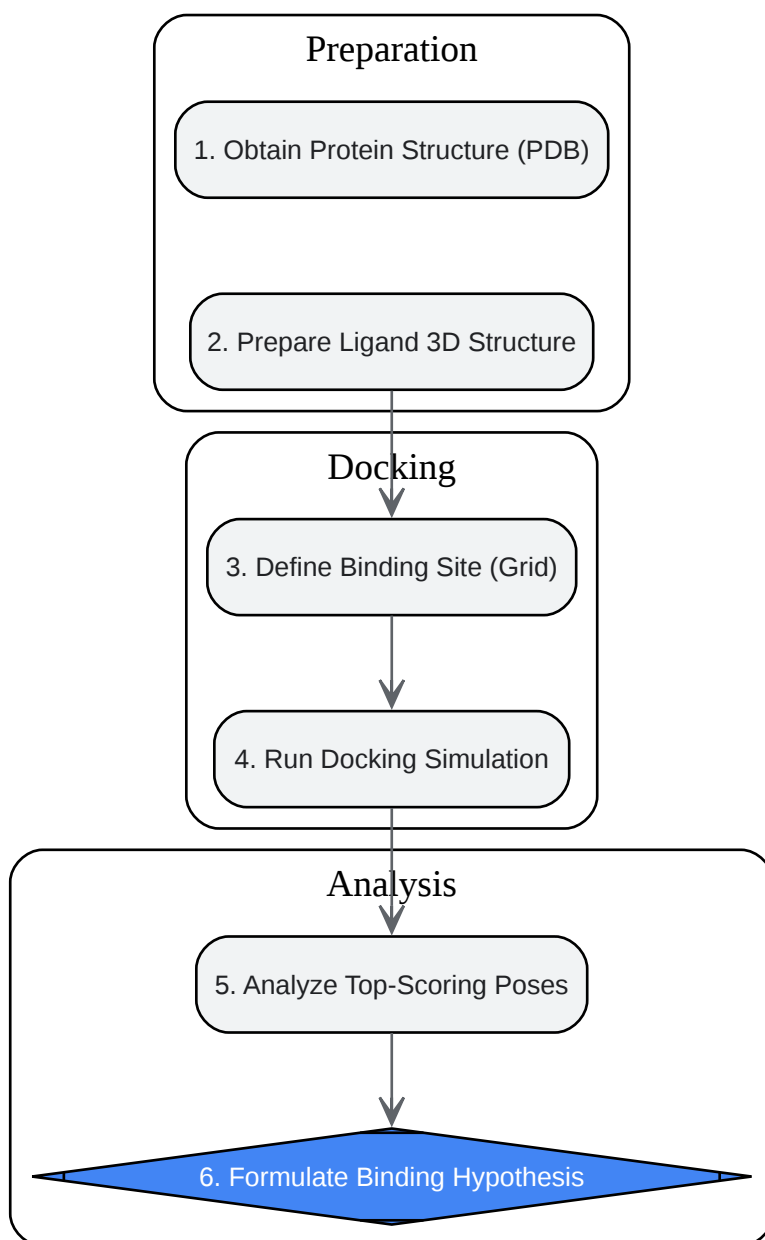
Before committing to resource-intensive wet-lab experiments, a well-founded hypothesis is essential. Molecular docking serves as a powerful and cost-effective first step to predict the

most likely binding pose of a ligand within a protein's active site.[4] This in silico approach models the non-covalent interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that stabilize the protein-ligand complex.[5][6]

For pyridazinone derivatives, docking studies can reveal potential key interactions. For instance, the pyridazinone ring itself, acting as a NAD⁺ mimetic, has been shown to form crucial hydrogen bonds with residues like Glycine, Glutamine, and Serine in the NAD subpocket of enzymes like PARP7.[7] A docking simulation for a novel **5-iodo-2-methylpyridazin-3(2H)-one** derivative would aim to identify similar anchoring interactions.

Experimental Protocol: Molecular Docking

- **Protein Preparation:** Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states.
- **Ligand Preparation:** Generate a 3D conformation of the **5-iodo-2-methylpyridazin-3(2H)-one** derivative. Assign partial charges and define rotatable bonds.
- **Grid Generation:** Define the binding site on the protein. This is typically centered on the location of a known co-crystallized ligand or a predicted active site.
- **Docking Simulation:** Run the docking algorithm (e.g., using AutoDock Vina or Schrödinger's Glide).[8] The software will systematically sample different conformations and orientations of the ligand within the defined binding site.
- **Pose Analysis & Scoring:** The program will generate multiple possible binding poses, each with a corresponding docking score that estimates the binding affinity.[9][10][11] Analyze the top-scoring poses, paying close attention to hydrogen bonds, hydrophobic interactions, and the overall fit within the pocket.



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Caption: Workflow for generating a binding mode hypothesis using molecular docking.

Part 2: Quantitative Validation of Direct Binding with Surface Plasmon Resonance (SPR)

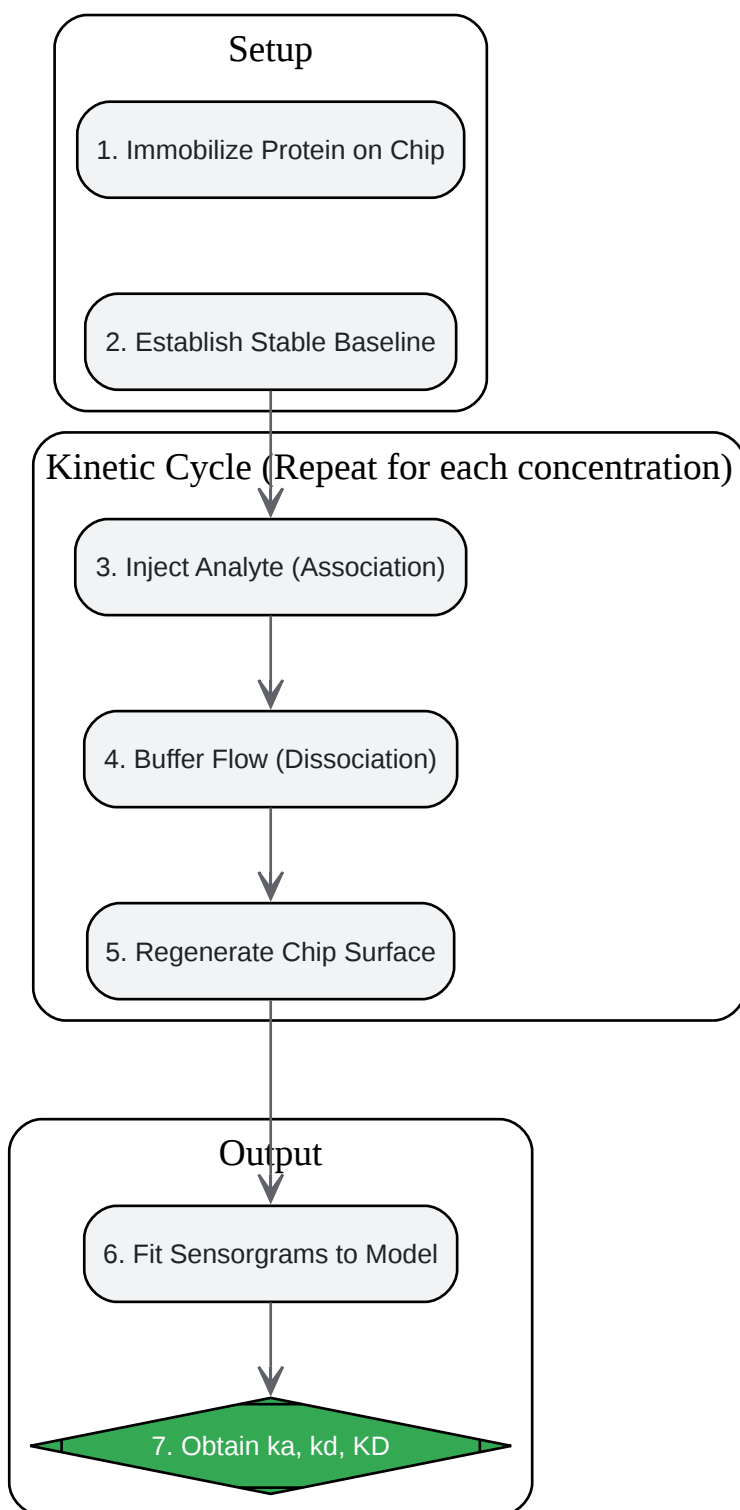
A docking score is a prediction, not a physical measurement. The first crucial experimental step is to confirm that the derivative physically interacts with the target protein and to quantify the

strength and kinetics of this interaction. Surface Plasmon Resonance (SPR) is an indispensable, label-free technique for this purpose.^[12] It provides real-time data on the association (k_a) and dissociation (k_e) rates of the binding event, from which the equilibrium dissociation constant (K_e) can be calculated.^{[13][14][15]}

This technique is invaluable for building a Structure-Activity Relationship (SAR). By comparing the K_e values of several derivatives, one can directly correlate changes in chemical structure to changes in binding affinity.

Experimental Protocol: Multi-Cycle Kinetics via SPR

- **Chip Preparation:** Covalently immobilize the purified target protein (the "ligand" in SPR terminology) onto a sensor chip surface.
- **System Priming:** Prime the SPR instrument with running buffer to establish a stable baseline.
- **Analyte Injection:** Inject a series of increasing concentrations of the **5-iodo-2-methylpyridazin-3(2H)-one** derivative (the "analyte") over the sensor chip surface at a constant flow rate.
- **Association Phase:** Monitor the increase in the SPR signal (measured in Response Units, RU) as the analyte binds to the immobilized protein.^[16]
- **Dissociation Phase:** Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the complex dissociates.
- **Regeneration:** Inject a regeneration solution (e.g., low pH glycine) to strip all bound analyte from the chip, preparing it for the next concentration.
- **Data Analysis:** Fit the resulting sensorgrams from all concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine k_a , k_e , and K_e .



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Caption: Experimental workflow for a multi-cycle kinetics SPR experiment.

Data Presentation: Comparative Binding Affinities

Compound ID	Modification at C5	k_a (1/Ms)	k_e (1/s)	K_e (nM)
LEAD-01	-I	1.2×10^5	5.0×10^{-3}	41.7
ALT-02	-Phenyl	2.5×10^5	4.5×10^{-3}	18.0
ALT-03	-Thiophene	1.8×10^5	9.0×10^{-3}	50.0
Control	No Compound	N/A	N/A	No Binding

Part 3: Atomic-Level Confirmation with X-Ray Crystallography

While SPR confirms that binding occurs, X-ray crystallography reveals precisely how it occurs. It remains the gold standard for visualizing protein-ligand interactions at the atomic level, providing definitive proof of a binding mode.^{[17][18][19][20]} Obtaining a high-resolution co-crystal structure can validate or refute the initial docking hypothesis and reveal subtle but critical interactions, such as water-mediated hydrogen bonds, that are difficult to predict computationally.

The resulting electron density map provides unambiguous evidence of the ligand's orientation, conformation, and specific contacts with amino acid residues in the binding pocket.^{[21][22]}

Experimental Protocol: Co-crystallization

- **Complex Formation:** Incubate the purified target protein with a molar excess of the **5-iodo-2-methylpyridazin-3(2H)-one** derivative to ensure saturation of the binding sites.
- **Crystallization Screening:** Use robotic screening to test hundreds of different crystallization conditions (precipitants, buffers, salts, additives) to find one that produces well-ordered crystals of the protein-ligand complex.
- **Crystal Optimization & Harvesting:** Optimize the initial hit conditions to grow larger, single crystals. Carefully harvest the crystals and flash-cool them in liquid nitrogen for preservation.

- **X-ray Diffraction:** Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays into a specific pattern of spots.
- **Data Processing & Structure Solution:** Process the diffraction data to generate an electron density map. The known protein structure is then fitted into this map.
- **Ligand Fitting & Refinement:** Model the ligand into the remaining, unaccounted-for electron density in the active site. Refine the entire model to achieve the best possible fit to the experimental data.



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Caption: Logical progression from a computational hypothesis to crystallographic validation.

Part 4: In-Solution Binding Analysis with NMR Spectroscopy

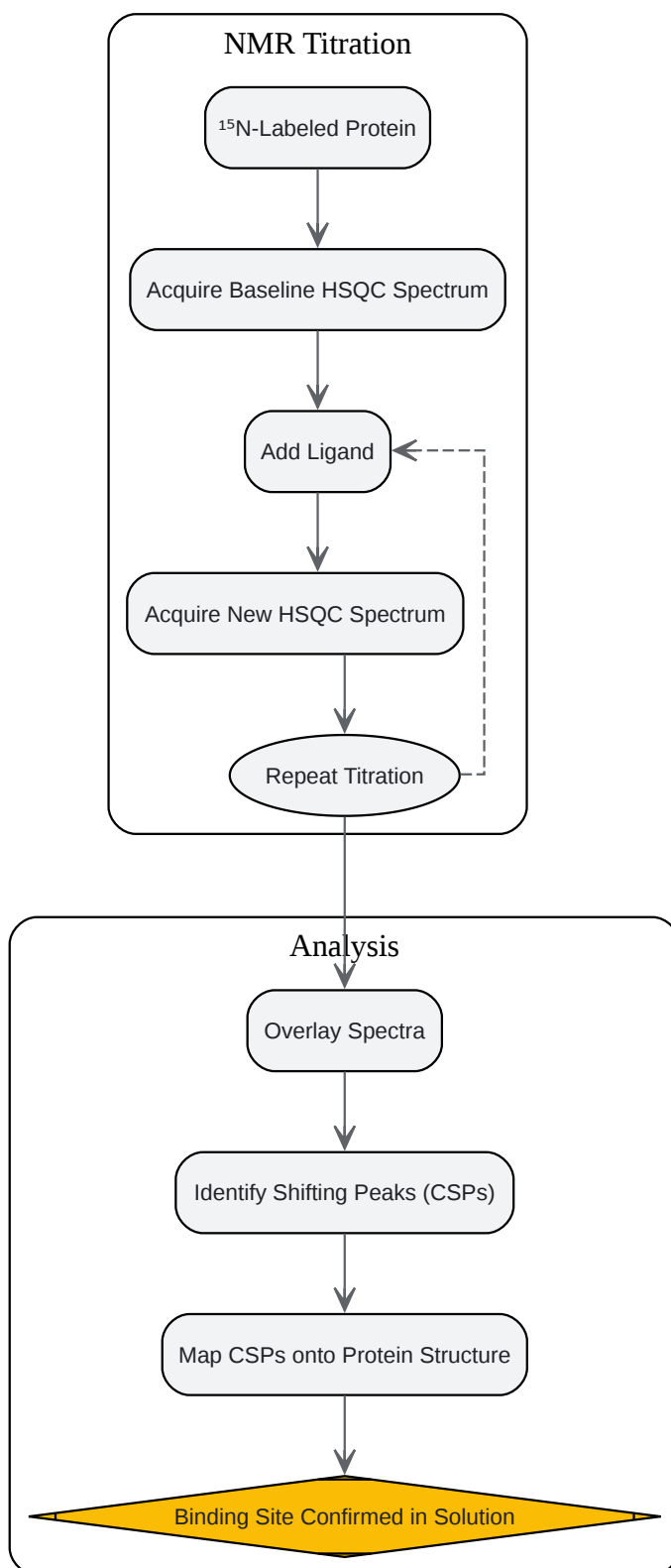
X-ray crystallography provides a static, solid-state snapshot. Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique that offers powerful insights into protein-ligand interactions in the more physiologically relevant solution state.^{[23][24][25][26]} NMR can not only identify the binding interface but also report on the dynamics of the interaction.

A common and effective method is the ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) experiment. It monitors the chemical environment of the protein's backbone amide protons and nitrogens. When a ligand binds, residues at the binding interface experience a change in their local electronic environment, causing their corresponding peaks in the HSQC spectrum to shift. This is known as a Chemical Shift Perturbation (CSP).

Experimental Protocol: ^1H - ^{15}N HSQC Titration

- **Protein Preparation:** Produce and purify the target protein with uniform ^{15}N isotopic labeling.

- Initial Spectrum: Acquire a baseline ^1H - ^{15}N HSQC spectrum of the ^{15}N -labeled protein alone in a suitable buffer. Each peak in this spectrum corresponds to a specific amino acid residue's backbone amide group.
- Ligand Titration: Add increasing amounts of the **5-iodo-2-methylpyridazin-3(2H)-one** derivative to the protein sample.
- Spectrum Acquisition: Acquire a new HSQC spectrum after each addition of the ligand.
- CSP Analysis: Overlay the spectra. Identify the peaks that shift or broaden upon ligand addition.
- Binding Site Mapping: Map the residues showing significant CSPs back onto the 3D structure of the protein. These residues collectively define the ligand's binding site in solution.



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Caption: Workflow for mapping a binding site using NMR HSQC titration.

Data Presentation: Chemical Shift Perturbations

Residue	CSP (ppm)	Location	Inference
Gly565	0.25	Active Site Floor	Direct H-bond with pyridazinone core
Gln576	0.18	Active Site Wall	H-bond or close van der Waals contact
Tyr596	0.15	Active Site Rim	Interaction with C5 substituent
Ala120	0.02	Distal Loop	Not involved in direct binding

Conclusion: A Unified & Self-Validating Approach

Confirming the binding mode of a novel derivative like those from the **5-iodo-2-methylpyridazin-3(2H)-one** family is not a linear process but a cycle of hypothesis, validation, and refinement. No single technique tells the whole story.

- Molecular Docking provides the initial, cost-effective hypothesis.
- Surface Plasmon Resonance validates this hypothesis by confirming direct physical interaction and provides quantitative affinity data essential for SAR.
- X-ray Crystallography delivers the ultimate, high-resolution proof of the binding pose, revealing the precise atomic interactions.
- NMR Spectroscopy corroborates the binding site in the solution state and offers insights into the dynamics of the interaction.

By integrating the results from these computational and biophysical methods, researchers can build an unshakeable, multi-faceted case for the binding mode of their compound. This detailed structural knowledge is the bedrock upon which all future efforts in lead optimization and rational drug design are built.

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